Benzyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Benzyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a partially saturated quinoline core. Key structural attributes include:
- 3-Chlorophenyl substituent at position 4, contributing to steric and electronic modulation.
- Thiophen-2-yl group at position 7, introducing sulfur-mediated interactions and aromatic diversity.
- Methyl group at position 2 and ketone at position 5, stabilizing the hexahydroquinoline framework.
Properties
Molecular Formula |
C28H24ClNO3S |
|---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
benzyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H24ClNO3S/c1-17-25(28(32)33-16-18-7-3-2-4-8-18)26(19-9-5-10-21(29)13-19)27-22(30-17)14-20(15-23(27)31)24-11-6-12-34-24/h2-13,20,26,30H,14-16H2,1H3 |
InChI Key |
DRXJMGOZDSMJOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC(=CC=C4)Cl)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific biological target.
- Further studies are needed to elucidate its interactions with cellular components and pathways.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and similar hexahydroquinoline derivatives:
Key Observations:
Substituent Electronic Effects :
- The 3-chlorophenyl group in the target compound provides moderate electron-withdrawing effects compared to 4-methoxyphenyl (electron-donating, ) or 3-hydroxy-4-methoxyphenyl (mixed electronic effects, ).
- Thiophen-2-yl (target) vs. phenyl (): Thiophene’s sulfur atom may enhance π-stacking or metal coordination, whereas phenyl groups prioritize hydrophobic interactions.
Ester vs.
Steric and Metabolic Considerations: Trimethyl groups () reduce conformational flexibility but may hinder metabolic oxidation.
Biological Activity
Benzyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound through various studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Molecular Formula : C28H24ClNO3S
- Molecular Weight : 490.0 g/mol
- IUPAC Name : benzyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
The presence of a chlorophenyl group and a thiophenyl moiety contributes to its potential biological activities.
Anticancer Activity
Research has indicated that quinoline derivatives exhibit significant anticancer properties. For instance:
- In vitro Studies : A study evaluated the cytotoxic effects of similar quinoline derivatives against various cancer cell lines. The results showed that compounds with structural similarities to Benzyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline demonstrated potent activity against MCF-7 breast cancer cells and other tumor lines due to their ability to induce apoptosis and inhibit cell proliferation .
- Mechanisms of Action : The anticancer mechanisms often involve the inhibition of key proteins such as cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are crucial in cancer progression .
Anti-inflammatory Activity
Quinoline derivatives have also been studied for their anti-inflammatory effects:
- Inhibition of Inflammatory Pathways : Compounds similar to Benzyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline have shown the ability to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophages. This inhibition is linked to the downregulation of COX and iNOS expression .
Antimicrobial Activity
Some studies have reported antimicrobial properties associated with quinoline derivatives:
- Broad-Spectrum Activity : Research has indicated that certain quinoline derivatives exhibit broad-spectrum antimicrobial activity against various pathogens. This activity is often attributed to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study conducted on a related quinoline derivative demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value indicating effective concentration for half-maximal inhibition of cell growth. The study highlighted structural modifications that enhanced lipophilicity correlated with increased cytotoxicity .
Case Study 2: Inhibition of Inflammatory Response
Another study focused on the anti-inflammatory effects of a series of quinoline derivatives showed that specific substitutions on the quinoline ring could enhance inhibitory effects on pro-inflammatory cytokines in vitro .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
